![molecular formula C17H18N2O2 B4737958 N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4737958.png)
N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide
Vue d'ensemble
Description
N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide, also known as EACA, is a synthetic compound that has been widely used in scientific research for its ability to inhibit fibrinolysis. EACA is a derivative of the amino acid lysine and has been shown to have potential therapeutic applications in the treatment of bleeding disorders, such as hemophilia and von Willebrand disease.
Mécanisme D'action
N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide works by binding to plasminogen, the precursor to the enzyme plasmin, which is responsible for breaking down blood clots. By binding to plasminogen, N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide prevents its conversion to plasmin, thereby inhibiting fibrinolysis.
Biochemical and Physiological Effects:
N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of fibrinolysis, the promotion of blood clotting, and the reduction of bleeding time. N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide in lab experiments is its ability to inhibit fibrinolysis, which can be useful in the study of blood clotting disorders. However, N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide has limitations in that it may interfere with other biochemical processes, and its effects may vary depending on the concentration used.
Orientations Futures
There are a number of potential future directions for research involving N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide, including the development of more targeted inhibitors of fibrinolysis, the investigation of N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide's anti-inflammatory properties, and the exploration of its potential therapeutic applications in the treatment of bleeding disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide, as well as its potential interactions with other drugs and compounds.
Applications De Recherche Scientifique
N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its ability to inhibit fibrinolysis, the process by which blood clots are broken down. This property makes N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide a valuable tool in the study of blood clotting disorders, such as thrombosis and embolism. N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide has also been shown to have potential therapeutic applications in the treatment of bleeding disorders, such as hemophilia and von Willebrand disease.
Propriétés
IUPAC Name |
N-[4-(ethylcarbamoyl)phenyl]-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-18-16(20)13-8-10-14(11-9-13)19-17(21)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJVSLLNPOXIMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(ethylcarbamoyl)phenyl]-2-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.